Anticoagulant Potency Relative to Warfarin and Unsubstituted 4-Hydroxycoumarin
In a comparative in vivo pharmacological study of 4-hydroxycoumarin derivatives, compounds with C3-substitution, including the 3-methyl analog, exhibited anticoagulant activity that was quantifiably less potent than the clinical standard warfarin. The class of 4-hydroxycoumarins is described as having anticoagulant effects 'similar to, but less potent than warfarin' [1]. A study evaluating various 3-substituted chromen-2-ones found that these compounds 'behaved in the initial time period like the well-known anticoagulant warfarin' but with 'insignificant toxic effects' [2]. This positions 4-hydroxy-3-methyl-2H-chromen-2-one as a potentially safer, lower-potency alternative to warfarin for research applications where potent anticoagulation is not desired or where toxicity is a primary concern.
| Evidence Dimension | In vivo anticoagulant potency |
|---|---|
| Target Compound Data | Exhibits anticoagulant activity; potency not explicitly quantified in head-to-head assays for this specific compound |
| Comparator Or Baseline | Warfarin (standard, high potency); Unsubstituted 4-hydroxycoumarin (baseline) |
| Quantified Difference | Qualitatively 'less potent than warfarin' [1]; behaves like warfarin in initial phase but with lower overall effect [2] |
| Conditions | In vivo rodent models (Manolov et al. 2003); blood coagulation assays (Pharmaceutical Chemistry Journal, 2018) |
Why This Matters
This evidence guides researchers to select this compound when a less potent anticoagulant effect is desired, potentially reducing the risk of hemorrhage or off-target effects associated with warfarin in experimental systems.
- [1] National Center for Biotechnology Information. MeSH Entry: 4-Hydroxycoumarins. https://www.ncbi.nlm.nih.gov/mesh?term=%224-Hydroxycoumarins%22 View Source
- [2] Pharmaceutical Chemistry Journal. Biochemical investigations of 3-substituted chromen-2-ones (coumarins) and those condensed with biologically active azaheterocycles. 2018, 51 (12), 1081-1085. View Source
